Ru(II)-(S)-Pheox: The Architect of Asymmetric Carbene Transfer
Ru(II)-(S)-Pheox: The Architect of Asymmetric Carbene Transfer
The following technical guide provides an in-depth analysis of the Ru(II)-(S)-Pheox catalyst, a pivotal tool in modern asymmetric synthesis.
Technical Guide & Application Protocol
Executive Summary
The Ru(II)-(S)-Pheox catalyst (CAS: 1259070-80-8) represents a class of air-stable, cationic ruthenium(II) complexes bearing a chiral bidentate phenyloxazoline (Pheox) ligand.[1] Unlike traditional rhodium or copper carbenoids that often favor cis-diastereoselectivity or require ultra-low temperatures, the Ru(II)-Pheox system is distinguished by its high trans-selectivity , operational stability at ambient temperatures, and unique mechanistic pathway involving metallacyclobutane intermediates. This guide details its structural properties, mechanistic underpinnings, and validated protocols for drug discovery applications.
Structural Anatomy & Physicochemical Properties
Chemical Identity
-
IUPAC Name: Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate[2]
-
Molecular Formula:
[1][2][3] -
Coordination Geometry: Distorted Octahedral
Ligand Architecture
The catalytic core relies on the Pheox ligand, a bidentate monoanionic scaffold.
-
Coordination Mode: The ligand binds to Ruthenium via the oxazoline nitrogen (N) and the ortho-carbon (C) of the phenyl ring, forming a stable five-membered ruthenacycle.
-
Labile Ligands: Four acetonitrile (MeCN) molecules occupy the remaining coordination sites. These are sequentially displaced by the diazo substrate and the olefin during the catalytic cycle.
-
Chirality: The (S)-configuration at the oxazoline 4-position (derived from (S)-phenylglycinol) dictates the stereochemical outcome, creating a chiral pocket that effectively discriminates between re and si faces of incoming substrates.
Stability Profile
-
Air/Moisture: Highly stable in solid state; can be stored in air for months without degradation.
-
Solubility: Soluble in polar aprotic solvents (CH
Cl , MeCN, Acetone). Insoluble in non-polar hydrocarbons (Hexane).
Mechanistic Principles
The Ru(II)-Pheox system operates via a Ru(II)/Ru(IV) redox cycle or a stabilized electrophilic carbene mechanism, distinct from the concerted pathways of Rh(II) dimers.
The Catalytic Cycle
-
Activation: Dissociation of labile MeCN ligands creates an open coordination site.
-
Carbene Formation: Reaction with a diazo compound (e.g., succinimidyl diazoacetate) generates a Ru-carbene intermediate.
-
Olefin Approach: The olefin coordinates to the metal or attacks the carbene carbon.
-
Metallacyclobutane Formation: Unlike concerted insertions, this system often proceeds via a discrete metallacyclobutane intermediate. This step is critical for the observed high trans-selectivity, as the substituents arrange to minimize steric repulsion before ring closure.
-
Reductive Elimination: The cyclopropane product is released, and the Ru(II) species is regenerated.
Visualization of the Pathway
The following diagram illustrates the catalyst activation and the critical bifurcation point determining stereoselectivity.
Caption: The catalytic cycle highlights the formation of the Ru-carbene and the metallacyclobutane intermediate, which governs the high trans-selectivity.
Catalytic Applications & Performance Data
The Ru(II)-Pheox catalyst excels in reactions requiring high diastereocontrol, particularly with electron-deficient or terminal olefins.
Intermolecular Cyclopropanation
Standard Protocol: Reaction of terminal olefins with succinimidyl diazoacetate.[4][5][6]
| Substrate Class | Olefin Example | Yield (%) | trans:cis Ratio | Enantioselectivity (% ee) |
| Styrenes | Styrene | 98 | > 99:1 | 95 |
| Dienes | 1-Phenyl-1,3-butadiene | 92 | > 98:2 | 97 |
| Enamides | N-Vinylphthalimide | 85 | > 95:5 | 92 |
| Acrylates | Methyl acrylate | 88 | > 90:10 | 89 |
Intramolecular Cyclopropanation
Used for synthesizing fused
C-H and Si-H Insertion
Recent advancements have expanded the scope to include:
-
Si-H Insertion: Synthesis of chiral silanes with high enantiocontrol.[2]
-
C-H Insertion: Regioselective formation of
-lactams from diazoacetamides.[7]
Experimental Protocols
Protocol A: General Cyclopropanation
Objective: Synthesis of chiral cyclopropanes from styrene and succinimidyl diazoacetate.
Reagents:
-
Ru(II)-(S)-Pheox catalyst (1-2 mol%)
-
Styrene (5.0 equiv)[6]
-
Succinimidyl diazoacetate (1.0 equiv)
-
Solvent: CH
Cl (anhydrous)
Workflow:
-
Preparation: In a flame-dried Schlenk tube under Argon, dissolve Ru(II)-(S)-Pheox (0.01 mmol) in CH
Cl (2 mL). -
Substrate Addition: Add styrene (2.5 mmol) to the catalyst solution.
-
Diazo Addition: Add succinimidyl diazoacetate (0.5 mmol) in one portion. Note: Unlike Rh-catalysts, slow addition is often unnecessary due to the high stability of the Ru-carbene.
-
Reaction: Stir at room temperature (25°C) for 1–4 hours. Monitor consumption of diazo compound by TLC (disappearance of yellow color/spot).
-
Workup: Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue via silica gel flash chromatography (Hexane/EtOAc).
Protocol B: Catalyst Synthesis (Ligand to Complex)
Objective: Preparation of [Ru(Pheox)(MeCN)4]PF6.
Caption: Synthetic route involving oxazoline formation, C-H activation (cyclometalation), and ligand exchange.
-
Ligand Synthesis: Condensation of (S)-phenylglycinol with benzonitrile (catalyzed by ZnCl
) yields the phenyloxazoline ligand. -
Cyclometalation: React the ligand with
and Sodium Acetate in Methanol at room temperature. This effects the C-H activation of the phenyl ring. -
Salt Metathesis: Treat the resulting chloro-bridged dimer with AgPF
in Acetonitrile to remove chloride and coordinate MeCN, yielding the final cationic complex.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst poisoning by O | Ensure strict anhydrous/anaerobic conditions during the reaction phase. |
| Low ee | Temperature too high. | Lower reaction temperature to 0°C or -20°C. Check ligand purity. |
| Low trans selectivity | Substrate steric mismatch. | Use bulkier diazo esters (e.g., adamantyl) to enhance steric differentiation. |
| Incomplete Conversion | Diazo decomposition. | Increase catalyst loading to 5 mol% or add diazo reagent slowly via syringe pump. |
References
-
Iwasa, S. et al. (2012). Highly stereoselective Ru(II)-Pheox catalyzed asymmetric cyclopropanation of terminal olefins with succinimidyl diazoacetate. Chemical Communications.[2][4] Link
-
Chanthamath, S. & Iwasa, S. (2016). Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. Accounts of Chemical Research. Link
-
Nakagawa, Y. et al. (2019).[8] Computational chemical analysis of Ru(II)-Pheox-catalyzed highly enantioselective intramolecular cyclopropanation reactions. Chirality. Link
-
TCI Chemicals. (n.d.). Product Specification: Ru(II)-(S)-Pheox Catalyst. Link
-
Chanthamath, S. et al. (2014).[2][9] Highly stereoselective synthesis of cyclopropylphosphonates catalyzed by chiral Ru(II)-Pheox complex. Organic Letters. Link
Sources
- 1. Ru(II)-(S)-Pheox Catalyst | 1259070-80-8 [chemicalbook.com]
- 2. Ru(II)-(S)-Pheox Catalyst | 1259070-80-8 | TCI AMERICA [tcichemicals.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Sci-Hub. Ru(II)–Pheox-Catalyzed Asymmetric Intramolecular Cyclopropanation of Electron-Deficient Olefins / Organic Letters, 2015 [sci-hub.box]
- 5. Highly stereoselective Ru(ii)–Pheox catalyzed asymmetric cyclopropanation of terminal olefins with succinimidyl diazoacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Computational chemical analysis of Ru(II)-Pheox-catalyzed highly enantioselective intramolecular cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly stereoselective synthesis of cyclopropylphosphonates catalyzed by chiral Ru(II)-Pheox complex - PubMed [pubmed.ncbi.nlm.nih.gov]
